(+)-(3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol
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Overview
Description
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol is a complex organic compound that belongs to the class of sesquiterpene alcohols This compound is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a heptenyl chain, as well as a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of (3R,6E)-nerolidol as a key intermediate. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 3-position of the heptenyl chain.
Phenylation: Addition of a phenyl group to the 7-position of the heptenyl chain.
Benzenediol Formation: Formation of the benzenediol moiety through a series of reactions involving aromatic compounds.
The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control and pH adjustments are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can influence various biological processes, including oxidative stress response and inflammation .
Comparison with Similar Compounds
Similar Compounds
(3S,6E)-nerolidol: A stereoisomer with similar structural features but different biological activity.
(3R,6E)-nerolidol: An intermediate in the synthesis of the target compound, with distinct chemical properties.
Linalool: A related sesquiterpene alcohol with different functional groups and applications
Uniqueness
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
158697-56-4 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(E,3R)-3-hydroxy-7-phenylhept-6-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O3/c20-17(9-5-4-8-15-6-2-1-3-7-15)12-10-16-11-13-18(21)19(22)14-16/h1-4,6-8,11,13-14,17,20-22H,5,9-10,12H2/b8-4+/t17-/m1/s1 |
InChI Key |
OELWYQGRQUQQPD-IOMDMTNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC[C@H](CCC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(CCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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